molecular formula C20H30O2 B593463 8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid CAS No. 1639257-36-5

8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid

Cat. No.: B593463
CAS No.: 1639257-36-5
M. Wt: 302.458
InChI Key: VLQWZUQLAWRAFU-PZFAHHJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8(17),12E,14-Labdatrien-20-oic acid is a natural product from Isodon yuennanensis . It is a labdane-type diterpene with a molecular formula of C20H30O2 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of 8(17),12E,14-Labdatrien-20-oic acid has been confirmed by 1H-NMR to be consistent with its chemical formula . The lipophilic character of this compound is probably responsible for its stability on the AC binding site .


Physical and Chemical Properties Analysis

8(17),12E,14-Labdatrien-20-oic acid is a powder with a molecular weight of 302.45 g/mol . . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Natural Product Isolation : This compound has been isolated from various plant species, indicating its prevalence in nature. For instance, it was found in the rhizomes of Isodon yuennanensis (Huang et al., 2015) and from the leaves of Callicarpa nudiflora, showcasing its potential as a naturally occurring bioactive compound (Zhang et al., 2014).

  • Pharmacological Properties : Certain studies have focused on the pharmacological properties of this compound. For example, a study highlighted its vasorelaxant effect, suggesting a role in stimulating adenylyl cyclase and the cAMP/PKA pathway (Ribeiro et al., 2015).

  • Antimicrobial and Antifeedant Activities : Some labdane diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, have shown antimicrobial properties and potential as antifeedant agents. For instance, compounds isolated from Potamogeton natans displayed antialgal activities, indicating their potential use in controlling harmful algal blooms (DellaGreca et al., 2001).

  • Cytotoxicity Studies : Some studies have investigated the cytotoxic properties of labdane-type diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, suggesting their potential application in cancer research. For instance, a study on Croton oblongifolius derivatives indicated moderate cytotoxicity against human tumor cell lines (Sommit et al., 2003).

  • Respiratory Illness Research : This compound has been studied in the context of respiratory illnesses, particularly for its relaxant effects on airway smooth muscle cells, which could have implications for treating conditions like asthma (Alencar Filho et al., 2020).

Mechanism of Action

In vitro and in silico studies have shown that 8(17),12E,14-Labdatrien-20-oic acid promotes relaxant effect on airway smooth muscle cells (ASMCs), a phenomenon related to the direct activation of the AC-cAMP-PKA pathway . This compound can interact, stabilizing the catalytic dimer of AC, although less efficiently than forskolin .

Safety and Hazards

The safety data sheet for 8(17),12E,14-Labdatrien-20-oic acid indicates that it is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

Properties

IUPAC Name

8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWZUQLAWRAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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